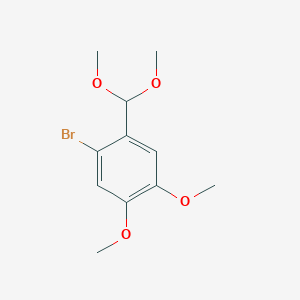

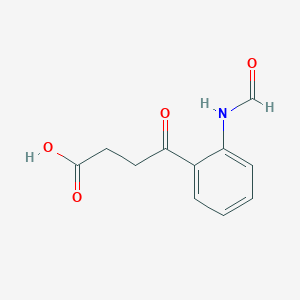

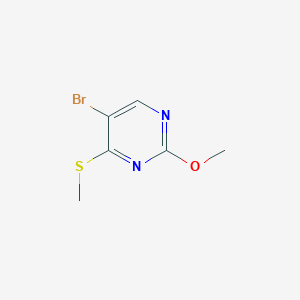

![molecular formula C11H13NO5 B1337612 3-[(2,5-二甲氧基苯基)氨基]-3-氧代丙酸 CAS No. 63070-58-6](/img/structure/B1337612.png)

3-[(2,5-二甲氧基苯基)氨基]-3-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar compounds. For instance, the asymmetric synthesis of amino acids with dimethoxy substituents is a topic of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of chiral catalysts or reagents to achieve the desired stereochemistry. For example, the asymmetric synthesis of (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid was achieved using a chiral glycine titanium enolate, which was quenched with trimethyl orthoformate to yield the product in high overall yield . Similarly, the synthesis of enantiomerically pure cyclopropane-phosphonic acid derivatives was accomplished through diastereoselective cyclopropanation using sulfur ylides .

Molecular Structure Analysis

The molecular structure of compounds with dimethoxyphenyl groups can be complex, and their analysis often requires sophisticated techniques. The stereochemistry is particularly important in the biological activity of these compounds. For example, the preparation of optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid involved careful control of reaction conditions to prevent racemization . This highlights the importance of chirality and the need for precise analytical methods to determine the configuration of such molecules.

Chemical Reactions Analysis

The chemical reactivity of dimethoxyphenyl-amino compounds can vary depending on the substituents and the overall molecular context. For instance, the Pictet-Spengler reaction was used to close the ring of an optically pure amino acid derivative without significant racemization . Additionally, the introduction of dimethoxyphenyl groups has been shown to lead to cardioselective beta-blockers, indicating that the chemical modifications can significantly alter the biological activity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of methoxy groups can affect the lipophilicity, solubility, and overall reactivity of the molecule. The polyphosphoric acid-catalyzed cyclization of methoxyphenyl propionic acids to form derivatives of metacyclophane-diones and indanones demonstrates the impact of the methoxy substituents on the cyclization reactions and the resulting physical properties of the compounds .

科学研究应用

有机合成和杂环化合物

类似于“3-[(2,5-二甲氧基苯基)氨基]-3-氧代丙酸”这样的化合物在有机合成中的实用性,特别是在杂环化合物和复杂有机框架的形成中,已经有大量文献记录。例如,Zinchenko等人(2009年)研究了氨基取代杂环化合物的酸环化反应,从中得到了各种二氧吡咯和噻吩异喹啉以及香豆素,这些反应涉及到3-氨基-4-(3,4-二甲氧基苯基)马来酰亚胺和3-氨基-4-(3,4-二甲氧基苯基)-5-R-噻吩-2-羧酸甲酯与羰基化合物和亚硝酸的反应(Zinchenko et al., 2009)。

发光材料

对发光材料的探索也突显了类似化学框架的重要性。Ekinci等人(2000年)研究了2-氨基-3-氰基-4-苯基噻吩的电氧化,发现了一类新的具有显著发光性能的π-共轭寡氨基噻吩(Ekinci et al., 2000)。

固相合成

链接剂和树脂用于固相合成是另一个关键的应用领域。Jin等人(2001年)报道了4-甲醛基-3,5-二甲氧基苯酚的制备,这是用于制备BAL家族酸敏感型链接剂和树脂的关键合成中间体,用于合成肽和非肽的固相合成,展示了该化合物在促进多样化合成途径中的多功能性(Jin et al., 2001)。

安全和危害

属性

IUPAC Name |

3-(2,5-dimethoxyanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-7-3-4-9(17-2)8(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRQBSALBQMCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489489 |

Source

|

| Record name | 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid | |

CAS RN |

63070-58-6 |

Source

|

| Record name | 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

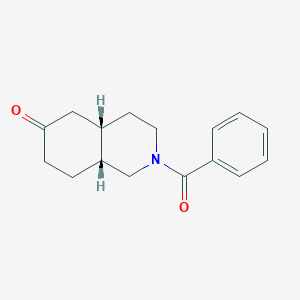

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)

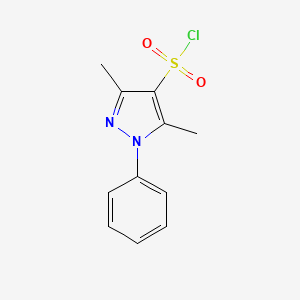

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)

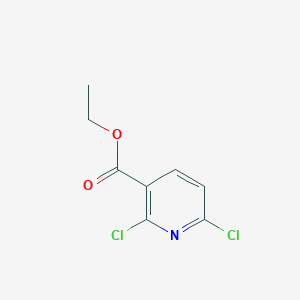

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)